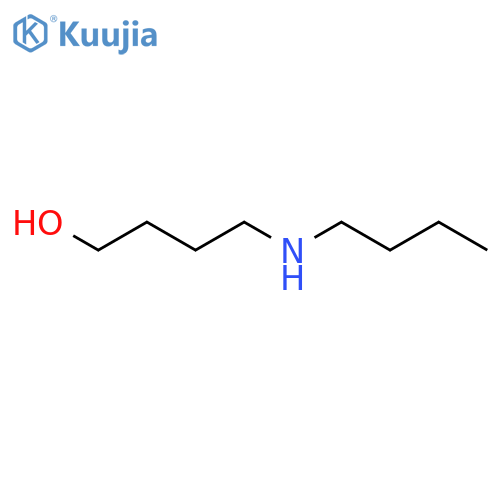Cas no 4543-95-7 (4-(Butylamino)butan-1-Ol)

4-(Butylamino)butan-1-Ol structure
商品名:4-(Butylamino)butan-1-Ol
4-(Butylamino)butan-1-Ol 化学的及び物理的性質
名前と識別子
-
- 4-(Butylamino)-1-butanol
- 4-(butylamino)butan-1-ol
- 4-(n-Butylamino)-1-butanol
- 4-butylamino-1-butanol
- 4-butylamino-butan-1-ol
- N-butyl-4-hydroxybutan-1-amine
- N-Butyl-4-hydroxybutylamine
- N-n-Butylaminobutan-1-ol
- Butyl(4-hydroxybutyl)amine
- BRN 1735171
- MFCD00059007
- 1-BUTANOL, 4-(BUTYLAMINO)-
- N-butylamino-4-butanol
- DA-05729
- N-butyl-N-(4-hydroxybutyl)-amine
- 4-04-00-01716 (Beilstein Handbook Reference)
- B0954
- hydroxybutylbutylamine
- BS-23181
- SY052329
- SCHEMBL95359
- D88720
- N-butyl-N-4-hydroxybutylamine
- 4-(Butylamino)-1-butanol #
- AKOS002652422
- A872383
- N-n-Butyl-n-butan-4-ol-amine
- DTXSID60196514
- CS-0152101
- 4543-95-7
- 4-(Butylamino)butan-1-Ol
-
- MDL: MFCD00059007
- インチ: InChI=1S/C8H19NO/c1-2-3-6-9-7-4-5-8-10/h9-10H,2-8H2,1H3
- InChIKey: OPUJAKVDYGQVHP-UHFFFAOYSA-N
- ほほえんだ: CCCCNCCCCO
計算された属性
- せいみつぶんしりょう: 145.14700
- どういたいしつりょう: 145.146664
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 7
- 複雑さ: 57.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 32.3
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 0.89
- ふってん: 132°C/10mmHg(lit.)
- フラッシュポイント: 63°C
- 屈折率: 1.4500-1.4540
- PSA: 32.26000
- LogP: 1.53950
- ようかいせい: 自信がない
4-(Butylamino)butan-1-Ol セキュリティ情報
- RTECS番号:EL0900000
4-(Butylamino)butan-1-Ol 税関データ
- 税関コード:2922199090
- 税関データ:
中国税関コード:
2922199090概要:
2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(Butylamino)butan-1-Ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B809948-250mg |
4-(Butylamino)butan-1-Ol |
4543-95-7 | 250mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B809948-500mg |
4-(Butylamino)butan-1-Ol |
4543-95-7 | 500mg |
$ 65.00 | 2022-06-06 | ||
| Chemenu | CM343361-5g |
4-(N-Butylamino)-1-butanol |
4543-95-7 | 95%+ | 5g |
$155 | 2024-07-16 | |
| abcr | AB135168-25 ml |
4-(n-Butylamino)-1-butanol, 99%; . |
4543-95-7 | 99% | 25 ml |
€173.90 | 2024-04-17 | |
| Chemenu | CM343361-1g |
4-(N-Butylamino)-1-butanol |
4543-95-7 | 95%+ | 1g |
$78 | 2024-07-16 | |
| Chemenu | CM343361-25g |
4-(N-Butylamino)-1-butanol |
4543-95-7 | 95%+ | 25g |
$388 | 2024-07-16 | |
| Aaron | AR003KYS-10g |
4-(N-BUTYLAMINO)-1-BUTANOL |
4543-95-7 | 98% | 10g |
$32.00 | 2023-12-13 | |
| 1PlusChem | 1P003KQG-1g |
4-(N-BUTYLAMINO)-1-BUTANOL |
4543-95-7 | 95% | 1g |
$28.00 | 2025-02-20 | |
| Aaron | AR003KYS-1g |
4-(n-Butylamino)-1-butanol |
4543-95-7 | 98% | 1g |
$6.00 | 2025-01-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222741-10g |
4-(Butylamino)butan-1-ol |
4543-95-7 | 98% | 10g |
¥301.00 | 2024-05-13 |
4-(Butylamino)butan-1-Ol 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
4543-95-7 (4-(Butylamino)butan-1-Ol) 関連製品
- 39216-86-9(4-(Ethylamino)butan-1-ol)
- 79448-06-9(4,4'-Azanediylbis(butan-1-ol))
- 42042-68-2(4-(Methylamino)butan-1-ol)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
